![molecular formula C18H20N2O B4798885 (4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE](/img/structure/B4798885.png)
(4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE
Overview
Description
(4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE is a synthetic compound that belongs to the class of aryl-naphthyl methanone derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE typically involves a multi-step process. One common method includes the following steps:
Alkylation: The initial step involves the alkylation of piperazine with allyl bromide to form 4-allylpiperazine.
Friedel-Crafts Acylation: The next step is the Friedel-Crafts acylation of 2-naphthylmethanone with 4-allylpiperazine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction forms the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors include the selection of efficient catalysts, reaction conditions, and purification methods to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group in the naphthylmethanone moiety can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the piperazine ring.
Major Products Formed
Oxidation: Epoxides or aldehydes from the allyl group.
Reduction: Alcohols from the carbonyl group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. For example, the piperazine ring can interact with neurotransmitter receptors, while the naphthyl group can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
(1-(5-HYDROXYPENTYL)-1H-INDOL-3-YL)(NAPHTHALEN-1-YL)METHANONE (AM-2202): A synthetic cannabinoid with a similar naphthylmethanone structure.
(1-(4-PENTENYL)-1H-INDOL-3-YL)(NAPHTHALEN-1-YL)METHANONE: Another synthetic cannabinoid with structural similarities.
Uniqueness
(4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE is unique due to the presence of both an allylpiperazine and a naphthyl group. This combination imparts distinct chemical properties and potential applications that are not observed in other similar compounds. The allylpiperazine moiety provides flexibility and reactivity, while the naphthyl group offers stability and aromaticity.
Properties
IUPAC Name |
naphthalen-2-yl-(4-prop-2-enylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-2-9-19-10-12-20(13-11-19)18(21)17-8-7-15-5-3-4-6-16(15)14-17/h2-8,14H,1,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTAUYCDCSWDJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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